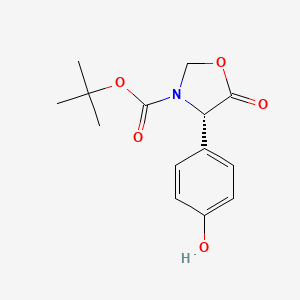

(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester

説明

特性

IUPAC Name |

tert-butyl (4S)-4-(4-hydroxyphenyl)-5-oxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-8-19-12(17)11(15)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESHSBTYZIUPPF-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1COC(=O)C1C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1COC(=O)[C@@H]1C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxazolidine ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the hydroxyphenyl group: This step often involves a substitution reaction where a phenol derivative is introduced to the oxazolidine ring.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

化学反応の分析

Types of Reactions

(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The oxazolidine ring can be reduced to form amino alcohols.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the oxazolidine ring may produce amino alcohols.

科学的研究の応用

Organic Synthesis

(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester serves as a valuable building block in organic synthesis. Its chiral nature allows for the production of enantiomerically pure compounds, which is essential in drug development.

Key Reactions :

- Esterification : The carboxylic acid group can be reacted with alcohols to form various esters.

- Cyclization : It can undergo cyclization reactions to generate more complex heterocycles.

Asymmetric Synthesis

This compound is particularly useful in asymmetric synthesis, where it acts as a chiral auxiliary. It helps control the stereochemical outcome of reactions, facilitating the synthesis of single enantiomers.

| Reaction Type | Description |

|---|---|

| Chiral Auxiliary | Used to influence stereochemistry in reactions |

| Enantioselective Synthesis | Produces compounds with high enantiomeric excess |

Biological Applications

The unique structure of (S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester enables it to interact with biological molecules, making it useful in various biochemical studies.

Potential Applications :

- Enzyme Mechanism Studies : Investigating interactions with enzymes can provide insights into catalytic mechanisms.

- Protein-Ligand Interactions : The compound can be used to study how small molecules bind to proteins, which is vital for drug design.

Material Science

In material science, this compound can be utilized in developing new materials with specific properties:

| Material Type | Application |

|---|---|

| Polymers | Used as a monomer or additive for enhancing properties |

| Coatings | Can improve chemical resistance and durability |

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of (S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester with a specific enzyme involved in metabolic pathways. The results demonstrated that the compound inhibited enzyme activity through competitive binding, highlighting its potential as a lead compound for drug development.

Case Study 2: Asymmetric Synthesis

In another research project, this compound was employed as a chiral auxiliary in the synthesis of a pharmaceutical intermediate. The reaction yielded a product with over 95% enantiomeric excess, showcasing its effectiveness in asymmetric synthesis applications.

作用機序

The mechanism by which (S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The oxazolidine ring and hydroxyphenyl group are key structural features that enable these interactions, potentially involving hydrogen bonding, hydrophobic interactions, or covalent bonding.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Analogs:

Z-Chloro/Bromo-acetic acid 4-[1,2-bis-(4-hydroxy-phenyl)-but-1-enyl]-phenyl esters (6a, 6b)

- Structure : These analogs share the 4-hydroxyphenyl motif but incorporate halogenated acetic acid esters (Cl/Br) and a butenyl linker.

- Key Differences : The tert-butyl ester in the target compound is replaced with halogenated acetyl groups, altering polarity and steric bulk.

- Impact : Halogens increase molecular weight (e.g., 453.33 g/mol for 6b vs. ~335 g/mol for the target compound) and may enhance lipophilicity (logP: 2.18 for a tert-butyl analog vs. higher values for halogenated derivatives) .

(S)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidine acetic acid tert-butyl ester Structure: Features a benzyloxycarbonyl group at position 3 instead of the 4-hydroxyphenyl group. Molecular weight (335.35 g/mol) and logP (2.18) are comparable to the target compound .

Methyl 2-(2-bromobenzylidene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]-pyrimidine-6-carboxylate Structure: Contains a thiazolo-pyrimidine core instead of oxazolidinone, with a bromobenzylidene substituent. Key Differences: The heterocyclic core and bromine substituent confer distinct electronic properties, likely reducing stability compared to oxazolidinones .

Physical and Spectral Properties

Stability and Reactivity

生物活性

(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester is a compound belonging to the oxazolidine family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 279.29 g/mol .

- Structure : The compound features a unique oxazolidine ring structure, which is crucial for its biological activity.

The biological activity of (S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or activator, modulating key signaling pathways and protein activities.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Protein Interaction : It can bind to proteins and receptors, potentially influencing their activity and downstream signaling processes.

Antimicrobial Properties

Oxazolidinones, including derivatives of (S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine, have shown significant antimicrobial activity against gram-positive bacteria. Their mechanism involves inhibiting protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of functional ribosomal complexes .

Neuroprotective Effects

Research indicates that related compounds exhibit neuroprotective effects. For instance, studies on similar oxazolidine derivatives have demonstrated their ability to protect neuronal cells from amyloid-beta (Aβ) induced toxicity, which is significant in the context of neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Pharmacological Profile

The pharmacological profile of (S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester suggests potential applications in treating infections and neurodegenerative diseases due to its dual action as an antimicrobial and neuroprotective agent.

Key Pharmacokinetic Parameters:

- Absorption : Rapid absorption with high bioavailability.

- Metabolism : Primarily metabolized through hydrolysis of the ester group.

- Excretion : Renal and fecal pathways are involved in excretion.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid with tert-butyl alcohol under acidic catalysis or via SN2 reactions using tert-butyl halides. Multi-step protocols often employ protecting groups (e.g., benzyloxy for hydroxyl groups) to prevent side reactions during oxazolidinone ring formation . Purification typically involves column chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC. Purity validation requires ≥95% by <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS analysis .

Q. Which analytical techniques are critical for characterizing this compound’s stereochemical and structural integrity?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) confirms enantiopurity. Absolute configuration is determined via X-ray crystallography or comparison of optical rotation with literature data. Structural validation employs <sup>1</sup>H/<sup>13</sup>C NMR (e.g., ketone carbonyl at ~200 ppm in <sup>13</sup>C NMR) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. The compound may irritate eyes/respiratory systems (lachrymator properties). Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers address stereochemical instability during synthesis or storage of this oxazolidinone derivative?

- Methodological Answer : Epimerization at the oxazolidinone ring’s stereocenter can occur under acidic/basic conditions. Stabilize by storing at –20°C in anhydrous solvents (e.g., THF, DCM). Monitor stereochemical integrity via periodic chiral HPLC. Reaction conditions (pH, temperature) must be tightly controlled during synthesis .

Q. What strategies resolve contradictions in reaction yield data across different synthetic protocols?

- Methodological Answer : Variability often arises from differences in catalyst loading (e.g., Pd catalysts for coupling steps) or protecting group efficiency. Use design-of-experiments (DoE) to optimize parameters (temperature, solvent polarity). Validate reproducibility via triplicate trials and statistical analysis (e.g., ANOVA) .

Q. How can computational modeling predict this compound’s reactivity in novel reaction environments?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or nucleophilic attacks. Molecular dynamics simulations assess solvation effects. Validate predictions with kinetic studies (e.g., rate constants via UV-Vis monitoring) .

Q. What experimental designs mitigate degradation of labile functional groups (e.g., tert-butyl ester) during long-term studies?

- Methodological Answer : Degradation is minimized by avoiding protic solvents (e.g., MeOH) and elevated temperatures. Use accelerated stability studies (40°C/75% RH for 1–3 months) with LC-MS to track decomposition products (e.g., carboxylic acid derivatives). Add stabilizers like radical scavengers (BHT) .

Q. How is this compound utilized as an intermediate in medicinal chemistry research?

- Methodological Answer : The tert-butyl ester acts as a protected carboxylate for peptide coupling or Suzuki-Miyaura reactions. Its oxazolidinone scaffold is a precursor for β-amino alcohol derivatives in protease inhibitors. Case studies include synthesis of antiviral agents via Pd-catalyzed cross-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。